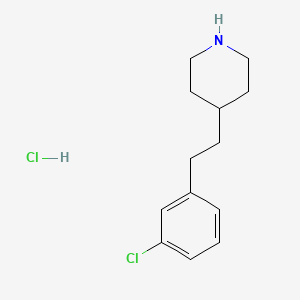

4-(3-Chlorophenethyl)piperidine HCl

Description

Properties

IUPAC Name |

4-[2-(3-chlorophenyl)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-13-3-1-2-12(10-13)5-4-11-6-8-15-9-7-11;/h1-3,10-11,15H,4-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMGSNDUWKMLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Microwave Irradiation

This method employs 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane under microwave conditions. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, while potassium carbonate facilitates deprotonation .

Procedure :

-

Combine 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), 1-bromo-3-chloropropane (26 mmol), TBAB (10 mmol), and K₂CO₃ (30 mmol) in acetonitrile/DMF (3:1).

-

Irradiate the mixture using a microwave (300 W) for 4 minutes.

-

Quench with water, filter, and purify via recrystallization in acetone/HCl.

Data :

Advantages : Rapid reaction kinetics and high reproducibility. TBAB enhances solubility of ionic intermediates .

Acid-Catalyzed Condensation

This two-step approach condenses 4-chlorodiphenylmethanol with 2-piperidineethanol using concentrated sulfuric acid .

Procedure :

-

Reflux 4-chlorodiphenylmethanol (91.7 mmol), 2-piperidineethanol (91.7 mmol), and H₂SO₄ (55.1 mmol) in toluene at 100–110°C for 7 hours.

-

Neutralize with NaOH, extract with ethyl acetate, and treat with HCl gas to precipitate the hydrochloride salt.

Data :

Mechanistic Insight : Sulfuric acid protonates the hydroxyl group, facilitating nucleophilic attack by piperidineethanol .

Grignard Reagent-Mediated Alkylation

A patent (US20090005567A1) describes using 3-chlorobenzyl chloride and a piperidine Grignard reagent in tetrahydrofuran (THF) .

Procedure :

-

Prepare the Grignard reagent from 4-chloro-N-methylpiperidine in THF at −20°C.

-

Add 3-chlorobenzyl chloride dropwise, stir at room temperature for 12 hours.

-

Hydrolyze with acetic acid, extract with toluene, and isolate the hydrochloride salt.

Data :

Limitations : Requires strict anhydrous conditions and cryogenic temperatures, increasing operational complexity .

Phase-Transfer Catalysis (PTC)

Using 3-(3-chlorophenyl)propyl mesylate and 3-piperidinopropanol in N,N-dimethylacetamide (DMAc) :

Procedure :

-

Dissolve 3-piperidinopropanol (6.98 mol) in DMAc, add NaH (11.23 mol) at 50°C.

-

React with 3-(4-chlorophenyl)propyl mesylate (8.36 mol) at 22°C for 7 hours.

-

Extract with toluene, treat with HCl, and crystallize the product.

Data :

Scale-Up Feasibility : Demonstrated at kilogram scale with minimal impurities .

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Microwave Irradiation | 88% | >98% | Moderate | High |

| Acid-Catalyzed | 84.6% | 99.7% | High | Moderate |

| Grignard Alkylation | 72% | 95% | Low | Low |

| Phase-Transfer Catalysis | 99.3% | 99.2% | High | High |

Key Trends :

-

Phase-transfer catalysis offers the highest yield and scalability but requires expensive DMAc.

-

Microwave methods reduce reaction times but necessitate specialized equipment .

Purification and Characterization

Recrystallization :

-

Use ethyl acetate/hexane (3:1) to achieve >99% purity .

Spectroscopic Data : -

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.33 (m, 4H, Ar-H), 3.12–3.05 (m, 2H, CH₂N), 2.81–2.75 (m, 4H, piperidine-H), 1.62–1.55 (m, 6H, CH₂) .

Industrial Optimization Strategies

-

Solvent Selection : DMAc outperforms THF in PTC due to better solubility of intermediates .

-

Catalyst Loading : TBAB at 10 mol% maximizes yield in microwave synthesis .

-

Temperature Control : Maintaining 22°C in PTC prevents mesylate degradation .

Emerging Methodologies

Enzymatic Resolution :

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenethyl)piperidine HCl can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom, often using alkyl halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, in acidic or neutral conditions.

Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

Substitution: Alkyl halides, in the presence of a base.

Major Products Formed:

Oxidation: Chlorophenylacetic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

4-(3-Chlorophenethyl)piperidine HCl has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

Biology: It is utilized in biochemical assays to investigate enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the field of neuropharmacology.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenethyl)piperidine HCl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Structural Features

Piperidine derivatives vary primarily in substituent type, position, and linkage. Below is a comparative analysis:

| Compound Name | Substituent Structure | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 4-(3-Chlorophenethyl)piperidine HCl | 3-Chlorophenethyl group (ethyl linker) | ~284.2 (calc.) | Ethyl linker between piperidine and aryl ring |

| 4-(3-Chlorophenyl)piperidine HCl | 3-Chlorophenyl (direct attachment) | 232.1 | Direct aryl-piperidine bond |

| 4-(2,3-Dichlorophenyl)piperidine HCl | 2,3-Dichlorophenyl | 266.5 | Two chlorine atoms on aryl ring |

| 4-(4-Fluorobenzoyl)piperidine HCl | 4-Fluorobenzoyl (ketone linkage) | 261.7 | Ketone group instead of ethyl linker |

| 4-(2,4-Difluorobenzoyl)piperidine HCl | 2,4-Difluorobenzoyl | 261.7 | Difluorinated benzoyl group |

Key Observations :

Pharmacological Activities

Piperidine derivatives exhibit diverse biological activities, as shown below:

Notable Trends:

Physicochemical Properties

Critical properties influencing drug-likeness:

| Property | This compound | 4-(4-Fluorophenyl)piperidine HCl | 4-(2,4-Difluorobenzoyl)piperidine HCl |

|---|---|---|---|

| Solubility | Moderate (HCl salt enhances) | Low (hydrophobic aryl group) | Low (ketone reduces solubility) |

| Melting Point | ~200–206°C (estimated) | 203–206°C (dec.) | 203–206°C (dec.) |

| Lipophilicity (LogP) | ~3.5 (calc.) | ~2.8 | ~2.2 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-(3-Chlorophenethyl)piperidine HCl?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution: React 3-chlorophenethyl bromide with piperidine in anhydrous ethanol under reflux (60–80°C) for 12–24 hours, followed by HCl salt formation .

- Reductive amination: Combine 3-chlorophenethylamine with piperidone using sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) for 48 hours, followed by HCl precipitation .

| Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous ethanol or methanol |

| Temperature | 60–80°C (reflux) |

| Reaction Time | 12–48 hours |

| Purification | Column chromatography (silica gel) |

Q. How can researchers ensure purity and structural characterization of this compound?

Methodological Answer: Use HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis (>98%) and NMR (¹H/¹³C in DMSO-d6) to confirm the piperidine ring and chlorophenethyl moiety. Mass spectrometry (ESI+) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 254.1) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (H332 hazard).

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: Apply a 2³ factorial design to evaluate variables:

- Factors: Temperature (60°C vs. 80°C), solvent (ethanol vs. methanol), catalyst (none vs. NaBH4).

- Response Variables: Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies optimal conditions while minimizing resource use .

Q. How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-analysis: Compare studies using standardized assays (e.g., receptor binding IC50 vs. functional cAMP assays).

- Control Variables: Validate cell lines (HEK293 vs. CHO) and buffer conditions (pH, ion concentration).

- Theoretical Alignment: Cross-reference results with molecular docking predictions (e.g., serotonin receptor binding affinity) .

Q. What advanced techniques elucidate the compound’s reaction mechanisms in catalytic processes?

Methodological Answer:

Q. How to integrate theoretical frameworks into experimental design for studying this compound’s neuropharmacological effects?

Methodological Answer:

Q. What strategies address discrepancies between predicted (in silico) and empirical (in vitro) data for this compound?

Methodological Answer:

Q. How to troubleshoot low yields during scale-up synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.